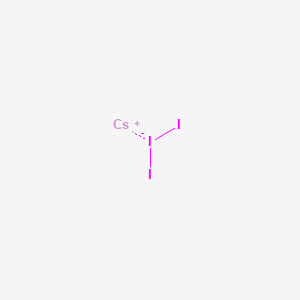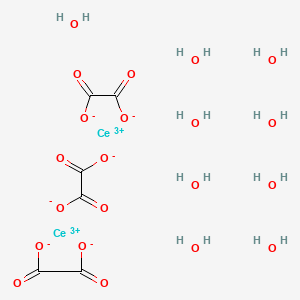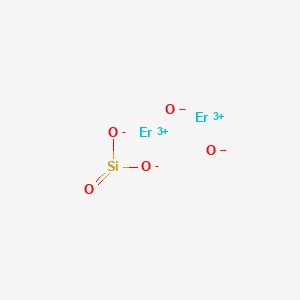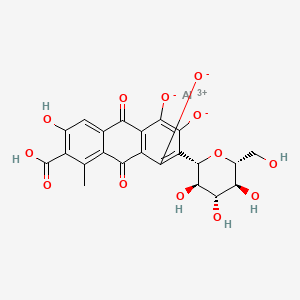
Sodium sulfosalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium zinc ethylenediaminetetraacetate tetrahydrate is a zinc complex with ethylenediaminetetraacetic acid (EDTA) that forms part of various chemical analyses and applications due to its complexing properties.
Synthesis Analysis
The synthesis of related zinc complexes often involves reactions between zinc salts and ethylenediamine derivatives in aqueous medium, as illustrated by the synthesis of Dichloro(ethylenediamine-N,N-di-3-propionato)zinc and Bis(Ethylenediamine-N,N-Di-3-Propionato)Zinc Dihydrate. These reactions typically occur under controlled conditions to ensure the formation of the desired complex (Tsirul’nikova et al., 2017); (Tsirul’nikova et al., 2018).
Molecular Structure Analysis
The molecular structure of zinc complexes with ethylenediamine derivatives is characterized by coordination polyhedra around the zinc atoms. In certain complexes, these polyhedra are slightly distorted tetrahedra, indicating the versatile coordination geometry of zinc in these compounds (Tsirul’nikova et al., 2017).
Chemical Reactions and Properties
Zinc complexes exhibit various chemical reactivities, such as the ability to undergo thermolysis, leading to the formation of compounds like ZnO. This demonstrates the complex's potential in materials synthesis and its chemical stability under certain conditions (Guo et al., 2006).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of zinc complexes can vary based on the specific ligands and the overall structure of the complex. These properties are crucial for their application in various fields, such as materials science and catalysis.
Chemical Properties Analysis
The chemical properties of disodium zinc ethylenediaminetetraacetate tetrahydrate and related complexes are significantly influenced by the ligand environment around the zinc ion. This environment dictates the complex's reactivity, its ability to form further complexes, and its application in various chemical processes.
Sodium Sulfosalicylate
Sodium sulfosalicylate is a derivative of sulfosalicylic acid, known for its applications in analytical chemistry and medical diagnostics.
Synthesis Analysis
The synthesis and molecular structure of sodium 5-sulfosalicylate dihydrate involve the coordination of the sulfosalicylate anion with sodium ions in a crystal structure that retains intermolecular hydrogen bonds, showcasing its unique coordination chemistry (Marzotto et al., 2001).
Molecular Structure Analysis
Sodium sulfosalicylate complexes demonstrate unique coordination modes, such as syn-syn coordination, highlighting the flexibility and diversity of sulfosalicylate ligands in binding metal ions. These structural characteristics are pivotal in understanding the complex's reactivity and applications (Marzotto et al., 2001).
Chemical Reactions and Properties
The reactivity of sodium sulfosalicylate with metal ions, such as copper, leads to the formation of various complexes. These reactions are of interest in the development of potential anticancer agents and in analytical applications, where the sulfosalicylate ligand plays a crucial role in complex formation and stability (Marzotto et al., 2001).
Physical Properties Analysis
Physical properties like solubility and crystallinity of sodium sulfosalicylate compounds are critical for their practical applications, influencing their use in chemical synthesis, analysis, and possibly in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of sodium sulfosalicylate, including its reactivity with various metal ions and its role in promoting complex formation, are fundamental to its applications in chemistry and biochemistry.
Disodium Zinc Ethylenediaminetetraacetate Tetrahydrate
Disodium zinc ethylenediaminetetraacetate tetrahydrate is a complex formed between zinc ions and ethylenediaminetetraacetic acid (EDTA), which is widely utilized for its chelating properties in various chemical processes and analyses.
Synthesis Analysis
The synthesis of zinc complexes, such as Disodium zinc ethylenediaminetetraacetate tetrahydrate, often involves reacting zinc salts with ethylenediamine derivatives in aqueous solutions. These reactions are carefully controlled to yield the desired complex. Studies have shown the synthesis of related complexes where zinc ions are coordinated with modified ethylenediamine ligands, indicating similar methodologies could be applied for Disodium zinc ethylenediaminetetraacetate tetrahydrate (Tsirul’nikova et al., 2017); (Tsirul’nikova et al., 2018).
Molecular Structure Analysis
Zinc complexes, including Disodium zinc ethylenediaminetetraacetate tetrahydrate, exhibit specific coordination geometries around the zinc ion. The coordination polyhedra are typically slightly distorted, showcasing the versatile coordination behavior of zinc in these complexes (Tsirul’nikova et al., 2017).
Chemical Reactions and Properties
The reactivity and stability of zinc complexes are crucial for their application in material synthesis and other chemical processes. For example, the thermolysis of certain zinc complexes to form ZnO demonstrates the potential utility of these complexes in materials science (Guo et al., 2006).
Sodium Sulfosalicylate
Sodium sulfosalicylate is a derivative of sulfosalicylic acid, notable for its application in chemical analyses and potential medical diagnostics due to its unique properties.
Synthesis Analysis
The synthesis of sodium 5-sulfosalicylate dihydrate, as an example, involves the loss of a proton from the sulfosalicylic acid group while retaining hydrogen bonds, illustrating the compound's complex chemistry and structure (Marzotto et al., 2001).
Molecular Structure Analysis
Sodium sulfosalicylate complexes display unique coordination modes, such as syn-syn coordination, which emphasize the versatility of sulfosalicylate ligands in metal ion binding and the diversity of their structural arrangements (Marzotto et al., 2001).
Chemical Reactions and Properties
Reactivity studies of sodium sulfosalicylate with copper ions lead to the formation of complexes that have been proposed as potential anticancer agents. These studies underscore the importance of the sulfosalicylate ligand in complex formation and its chemical stability (Marzotto et al., 2001).
科学研究应用
Enhancing Sulfidation in Mineral Processing
Sodium sulfosalicylate has been identified as an effective agent in enhancing the sulfidation-flotation of minerals like smithsonite and hemimorphite. Studies have shown that sodium sulfosalicylate can significantly improve the flotation recovery of these minerals, facilitating their processing. This complexing agent plays a vital role in smithsonite sulfidation, thus improving flotation performance (Wu et al., 2017); (Zuo et al., 2020).
Crystal and Molecular Structure Analysis
Sodium 5-sulfosalicylate dihydrate has been extensively studied for its crystal and molecular structure. Such analyses provide valuable insights into the compound's properties and potential applications in various fields, including materials science and chemistry (Marzotto et al., 2001); (Madej et al., 2007).
Applications in Leather Tanning
Sodium sulfosalicylate has been explored as an auxiliary agent in chrome tanning processes. Research indicates that its addition improves tanning properties, suggesting its potential utility in the leather industry (Zhang Hui, 2012).
Chemical Synthesis
Sodium sulfosalicylate is involved in various chemical syntheses, such as the copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates. This demonstrates its utility in the synthesis of biologically active natural products and therapeutic agents (Jiang et al., 2014).
Battery Research
Sodium sulfosalicylate has found applications in battery research, particularly in the study of sodium and sodium-ion batteries. Its properties are pertinent to the development and improvement of energy storage technologies (Delmas, 2018).
Fluorescence Quenching Studies
The compound has been studied in fluorescence quenching investigations, particularly in the context of its complexation with copper(II) ions. These studies contribute to a deeper understanding of the interactions between various compounds at the molecular level (Lavrik & Mulloev, 2010).
Synthesis of Organosulfur Compounds
Sodium sulfosalicylate is instrumental in the preparation of various organosulfur compounds, demonstrating its versatility in synthetic chemistry. This includes its role in S–S, N–S, and C–S bond-forming reactions (Reddy & Kumari, 2021).
Optical Properties and Non-Linear-Optical Studies
Research on the optical properties of organic 5-sulfosalicylates indicates potential applications in materials with tunable optical and non-linear-optical (NLO) properties. This research is crucial for the development of new optical materials (Ivanova & Spiteller, 2011).
Difunctionalization in Chemical Synthesis
Sodium sulfosalicylate plays a role in the novel iodine-induced sulfonylation and sulfenylation of imidazopyridines. Such chemical processes are essential for accessing a variety of sulfones and sulfides in synthesis (Guo et al., 2018).
Environmental Applications
Its use in environmental applications, such as a draw solute in forward osmosis for desert restoration, highlights its utility in addressing ecological challenges (Duan et al., 2014).
Energy Storage Research
Sodium sulfosalicylate has been explored in the context of sodium sulfur batteries, demonstrating its relevance in the field of energy storage (Wen et al., 2008).
安全和危害
Sodium sulfosalicylate may cause irritation, redness, pain, and tearing upon eye contact. Inhalation is not expected to require first aid, but if necessary, removal to fresh air is advised. Skin contact may cause irritation, redness, and pain. In case of ingestion, immediate dilution with water or milk is recommended .
未来方向
属性
CAS 编号 |
1300-64-1 |
|---|---|
产品名称 |
Sodium sulfosalicylate |
分子式 |
C7H4Na2O6S |
分子量 |
262.1476 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






